molecular formula C6H11N3 B1373104 N,1,5-Trimethyl-1H-pyrazol-3-amine CAS No. 646506-40-3

N,1,5-Trimethyl-1H-pyrazol-3-amine

Cat. No.: B1373104
CAS No.: 646506-40-3
M. Wt: 125.17 g/mol
InChI Key: AQUXBPZGVWSPHB-UHFFFAOYSA-N
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Description

N,1,5-Trimethyl-1H-pyrazol-3-amine is a substituted pyrazole derivative of interest in medicinal chemistry and chemical synthesis. Pyrazoles are a privileged scaffold in drug discovery, frequently serving as key components in molecules with diverse biological activities . As a building block, this compound can be used in the development of new synthetic methodologies, including the creation of more complex, functionalized molecules for various research applications . Its structure is characterized by the presence of multiple methyl groups and an amine functionality, which can influence its physicochemical properties and provide sites for further chemical modification. Researchers utilize this and similar N-substituted pyrazoles in the exploration of kinase inhibitors and other therapeutically relevant targets, given the prevalence of the pyrazole core in pharmacologically active compounds . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use. Handle with appropriate precautions, referring to the Safety Data Sheet for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,1,5-trimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-4-6(7-2)8-9(5)3/h4H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUXBPZGVWSPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676900
Record name N,1,5-Trimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646506-40-3
Record name N,1,5-Trimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Approaches to N,1,5-Trimethyl-1H-pyrazol-3-amine

Advanced synthetic methodologies for preparing this compound and related pyrazole (B372694) derivatives often focus on efficiency, regioselectivity, and the ability to introduce diverse substituents. These approaches include cyclocondensation reactions and multi-step synthetic sequences.

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazole rings, involving the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative.

The reaction between β-ketonitriles and hydrazines is a versatile and widely used method for the synthesis of 5-aminopyrazoles. nih.gov The process is believed to begin with the nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. nih.gov This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.gov To obtain this compound, a substituted hydrazine (e.g., methylhydrazine) and a corresponding β-ketonitrile would be required, followed by methylation of the amino group.

The condensation of α,β-unsaturated nitriles with hydrazines provides a route to 3- or 5-aminopyrazoles. chim.it Specifically, NH-3-aminopyrazoles and N-substituted 5-aminopyrazoles are common products from these reactions. chim.it The regiochemical outcome often depends on the substitution pattern of the hydrazine and the reaction conditions. For the synthesis of this compound, this would likely involve the reaction of a suitably substituted α,β-unsaturated nitrile with methylhydrazine, followed by N-methylation of the resulting aminopyrazole.

Mannich-type reactions are valuable for the N-alkylation of pyrazoles and the synthesis of various heterocyclic compounds. researchgate.netderpharmachemica.com In the context of pyrazole synthesis, a Mannich reaction can be used to introduce substituents onto the pyrazole nitrogen. researchgate.net The reaction typically involves an amine, formaldehyde, and a compound with an active hydrogen, such as a pyrazole. nih.gov While not a direct method for ring formation, a Mannich-type reaction could be employed in a multi-step synthesis to introduce the N1-methyl group onto a pre-formed pyrazole ring. The mechanism involves the formation of an iminium cation from the amine and formaldehyde, which then undergoes nucleophilic attack by the pyrazole nitrogen. nih.gov

The synthesis of complex or specifically substituted pyrazoles like this compound often necessitates multi-step reaction sequences. These routes allow for precise control over the substitution pattern and can be optimized for yield and purity.

Multi-step Synthetic Routes and Optimization

Intermediate Derivatization Strategies

The synthesis of substituted aminopyrazoles, including this compound, often employs strategies that involve the derivatization of key intermediates. A common and extensively utilized method for constructing the 3(5)-aminopyrazole core is the reaction of hydrazines with α,β-unsaturated nitriles or 3-oxoalkanenitriles. arkat-usa.org In these syntheses, the nitrile functionality serves as a crucial intermediate which, upon reaction with hydrazine, leads to the formation of the aminopyrazole ring.

Another illustrative strategy involves the synthesis of related pyrazole derivatives, such as 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole, which starts from N-Boc-β-alanine. researchgate.netarkat-usa.org In this multi-step process, the amino group of the starting material is protected as a tert-butyloxycarbonyl (Boc) derivative. This protected intermediate then undergoes further reactions to construct the pyrazole ring. The final step involves the deprotection of the amine, highlighting the use of protecting groups as a key intermediate derivatization strategy to achieve the desired substitution pattern. researchgate.netarkat-usa.org This approach of protecting and deprotecting functional groups on intermediates is a fundamental tactic in the synthesis of complex substituted pyrazoles.

Catalyst Optimization for Reaction Conditions

The optimization of catalysts and reaction conditions is crucial for the efficient synthesis of pyrazole derivatives. While specific catalyst optimization studies for this compound are not extensively documented, general strategies for pyrazole synthesis can be inferred from related reactions. The synthesis of pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, where catalysts can significantly influence reaction rates and yields. nih.gov

For instance, the synthesis of pyrano[2,3-c]pyrazoles has been successfully achieved using copper ferrite (B1171679) (CuFe2O4) nanoparticles as an efficient and reusable catalyst. researchgate.net The optimization of reaction parameters such as the amount of catalyst, solvent, and reaction time was critical to achieving high product yields. researchgate.net Similarly, nano-ZnO has been employed as a green and efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles. nih.gov Furthermore, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a mild route to highly substituted pyrazoles. organic-chemistry.org These examples demonstrate that the exploration of various catalysts, including metal nanoparticles and transition metal complexes, is a key strategy in optimizing the synthesis of substituted pyrazoles. Temperature is another critical parameter, as demonstrated in the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles, where temperature control dictates the product outcome under transition-metal-catalyst- and oxidant-free conditions. nih.gov

Table 1: Examples of Catalysts Used in Pyrazole Synthesis

CatalystPyrazole DerivativeReaction TypeReference
CuFe2O4 nanoparticlesPyrano[2,3-c]pyrazolesOne-pot four-component condensation researchgate.net
Nano-ZnO1,3,5-substituted pyrazolesCondensation nih.gov
Rhodium complexesHighly substituted pyrazolesAddition-cyclization organic-chemistry.org

Derivatization Pathways and Functionalization Strategies

The this compound molecule possesses several reactive sites, including the exocyclic amine and the pyrazole ring itself, allowing for a variety of derivatization and functionalization reactions.

Oxidation Reactions and N-Oxide Derivatives

The amino group and the pyrazole ring of this compound are susceptible to oxidation. A close analog, N,1,3-trimethyl-1H-pyrazol-5-amine, can be oxidized using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide to yield the corresponding pyrazole derivatives. It is anticipated that this compound would exhibit similar reactivity. More complex oxidative methods, such as the oxidation of diazatitanacycles, can also lead to the formation of the pyrazole ring structure, representing an alternative, albeit less direct, synthetic approach. mit.edu

Reduction Reactions and Formation of Secondary Amines

The primary amine functionality of this compound can be converted to a secondary amine through reductive amination. This transformation typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary amine. organic-chemistry.org A one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. researchgate.net This process proceeds via the in-situ formation of an N-(5-pyrazolyl)imine, which is subsequently reduced with a reducing agent like sodium borohydride. researchgate.net This method provides an efficient route for the synthesis of N-substituted pyrazolyl amines.

Table 2: Reagents for Reductive Amination

Reagent TypeExample ReagentFunctionReference
Carbonyl Compoundp-MethoxybenzaldehydeForms imine intermediate researchgate.net
Reducing AgentSodium borohydrideReduces imine to amine researchgate.netresearchgate.net

Nucleophilic Substitution Reactions of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the amino group in this compound allows it to act as a nucleophile. While direct nucleophilic substitution on the amine group of this specific compound is not extensively detailed, the reactivity of similar aminopyrazoles suggests this is a viable pathway for functionalization. For instance, 5-aminopyrazoles can react with electrophiles in nucleophilic substitution reactions. chim.it The synthesis of various N-substituted pyrazoles directly from primary amines and diketones further illustrates the nucleophilic character of the amine, which initiates the reaction sequence. acs.orgnih.gov

Palladium-catalyzed Cross-coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds and have been applied to the synthesis of N-aryl pyrazoles. mit.edu The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine with an aryl halide, is a key method for this transformation. nih.govnih.gov This reaction has been successfully used for the C-N cross-coupling of 5-aminopyrazoles with aryl bromides. nih.gov The development of specialized ligands, such as BrettPhos and RuPhos, has expanded the scope of these reactions to include a wide range of functionalized primary and secondary amines with aryl and heteroaryl halides. rsc.org An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been developed using a Pd-precatalyst based on the bulky biarylphosphine ligand, tBuBrettPhos. acs.org This demonstrates the applicability of palladium catalysis for the N-arylation of aminopyrazoles, a strategy that could be applied to this compound.

Table 3: Components of a Typical Palladium-Catalyzed C-N Cross-Coupling Reaction

ComponentRoleExampleReference
Palladium CatalystFacilitates the coupling reactionPd/tBuBrettPhos precatalyst acs.org
LigandStabilizes and activates the catalystBrettPhos, RuPhos rsc.org
BaseActivates the amineWeak base nih.gov
SubstratesAmine and Aryl/Heteroaryl HalideAminopyrazole and Aryl bromide nih.gov

α-Alkylation of Malonamide (B141969) Derivatives

A key synthetic route for preparing certain pyrazole-containing compounds involves the α-alkylation of malonamide derivatives. This method has been successfully employed in the synthesis of novel 1,3,5-trimethylpyrazole-containing malonamides. mdpi.comnih.gov The general strategy involves the reaction of a key malonamide intermediate, which already incorporates the pyrazole moiety, with a halogenated compound in the presence of a base. mdpi.com

For instance, in the synthesis of a series of N³-(1,3,5-trimethyl-1H-pyrazol-4-yl)malonamides, the final and crucial step is the α-alkylation of a malonamide intermediate. mdpi.com This reaction is typically carried out using potassium t-butoxide (KTB) as the base to deprotonate the α-carbon of the malonamide, generating a nucleophilic carbanion. mdpi.com This carbanion then reacts with a brominated compound, leading to the formation of the target α-alkylated malonamide derivatives. mdpi.com The reaction conditions, particularly the choice of base and solvent, are critical for optimizing the yield of this alkylation step. mdpi.com

Below is a table summarizing the key components of this synthetic step:

Reactant Type Example Role in Reaction
Malonamide IntermediateN-(2-Methyl-4-(perfluoropropan-2-yl)phenyl)-N³-(1,3,5-trimethyl-1H-pyrazol-4-yl)malonamide precursorThe substrate for alkylation, containing the core pyrazole and amide structures.
Alkylating AgentBrominated compound (e.g., Propargyl bromide)Provides the alkyl group to be added to the α-carbon.
BasePotassium t-butoxide (KTB)Deprotonates the α-carbon of the malonamide to form a reactive carbanion.
SolventNot specified, but typically an aprotic solvent like THF or DMFProvides the medium for the reaction to occur.

Regioselectivity in Chemical Transformations of Pyrazole Amines

The pyrazole ring possesses multiple reactive sites, making the control of regioselectivity a paramount challenge in its functionalization. For unsymmetrically substituted pyrazoles, such as many pyrazole amines, reactions can potentially occur at two different ring nitrogen atoms, as well as at the carbon atoms of the ring.

Factors Influencing Regioselectivity (e.g., electronic and steric effects)

The outcome of chemical transformations on the pyrazole ring is governed by a combination of electronic and steric factors. kfas.org.kwnih.gov

Electronic Effects: The distribution of electron density in the pyrazole ring significantly influences its reactivity. The presence of electron-donating groups (EDGs), such as the amino group in pyrazole amines, increases the nucleophilicity of the ring nitrogens and can direct electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the reactivity of the ring towards electrophiles. kfas.org.kw For example, pyrazoles with electron-donating substituents like methyl or methoxy (B1213986) groups react faster than those with electron-withdrawing groups like nitro or cyano groups. kfas.org.kw

Steric Effects: The size of the substituents on the pyrazole ring and the attacking reagent play a crucial role in determining the site of reaction. kfas.org.kwrsc.org Bulky groups can hinder the approach of a reagent to a nearby reactive site, thereby favoring reaction at a less sterically crowded position. kfas.org.kw For instance, in the reaction of β-aminoenones with alkylhydrazines to form pyrazoles, high regioselectivity is achieved when the least bulky substituent is attached at the β-position of the enone. rsc.org

Reaction Conditions: Factors such as the solvent, temperature, and the nature of the catalyst can also modulate regioselectivity. nih.gov For example, the use of a silver carbonate catalyst can switch the stereoselectivity in the Michael addition reaction of pyrazoles to conjugated carbonyl alkynes. kfas.org.kw

Ullmann and Acylation Reactions in Pyrazole Amines

Ullmann and acylation reactions are widely used to modify the pyrazole ring, but their regioselectivity can be complex and has been a subject of confusion. iqs.edubyjus.com The Ullmann reaction, a copper-catalyzed coupling, is used to form carbon-nitrogen or carbon-oxygen bonds, typically involving an aryl halide. acs.orgslideshare.netthieme-connect.de Acylation introduces an acyl group onto the pyrazole ring, usually at a nitrogen atom. nih.gov

For C4-C5 fused pyrazol-3-amines, a predictive rule for the regioselectivity of these reactions has been established. iqs.edu It has been shown that the reaction site is predominantly determined by the most stable tautomer of the starting pyrazole amine. iqs.edu

Ullmann reactions tend to occur at the NH (protonated) nitrogen atom of the most stable tautomer. iqs.edu

Acylation reactions preferentially take place at the non-protonated ring nitrogen atom of the most stable tautomer. iqs.edu

This predictability, based on the stability of the initial tautomer which can be determined by computational methods like DFT calculations, provides a powerful tool for designing synthetic routes to specific pyrazole derivatives. iqs.edu

Tautomeric Influence on Reactivity and Regioselectivity

The phenomenon of tautomerism is a defining characteristic of N-unsubstituted pyrazoles and profoundly influences their chemical behavior. scilit.net Pyrazole amines can exist in different tautomeric forms due to the migration of a proton between the two ring nitrogen atoms (annular tautomerism). scilit.net

For an unsymmetrical 3(5)-aminopyrazole, two distinct tautomers can exist. The position of this tautomeric equilibrium is sensitive to the nature and position of other substituents on the ring, as well as the solvent. scilit.net This equilibrium is critical because the individual tautomers can exhibit different reactivity. The relative nucleophilicity of the exo- and endocyclic nitrogen atoms in 3(5)-aminopyrazoles is not always clear and can be influenced by factors other than basicity or steric hindrance. nih.gov

The reactivity of the pyrazole and the regioselectivity of a given reaction are often dictated by the dominant tautomer present under the reaction conditions. iqs.edu A change in the structure of the pyrazole through tautomerism translates into a change in its properties and reactivity, which can be leveraged in synthetic strategies. scilit.net Understanding and controlling the tautomeric preferences of pyrazole amines is therefore essential for predicting and achieving the desired regiochemical outcome in their reactions. iqs.eduscilit.net

Structural Elucidation and Computational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the identification and structural analysis of N,1,5-Trimethyl-1H-pyrazol-3-amine, offering insights into its molecular framework and the specific arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), NMR provides detailed information about the molecular skeleton, the environment of each atom, and the potential for dynamic processes like tautomerism. researchgate.netresearchgate.netencyclopedia.pub

Proton NMR (¹H-NMR) spectroscopy for this compound reveals distinct signals corresponding to each unique proton environment within the molecule. The spectrum is characterized by singlets for the three methyl groups (N1-CH₃, C5-CH₃) and the pyrazole (B372694) ring proton (C4-H), indicating the absence of adjacent protons for spin-spin coupling. A broad singlet is typically observed for the amine (-NH₂) protons.

Analysis of a related compound, N,1,3-trimethyl-1H-pyrazol-5-amine, shows characteristic chemical shifts: the C3-CH₃ at δ 2.18 ppm, the N-CH₃ on the amine at δ 2.80 ppm, the N1-CH₃ on the pyrazole ring at δ 3.53 ppm, and the C4-H proton as a singlet at δ 5.27 ppm. These values provide a reference for the expected shifts in the N,1,5-trimethyl isomer.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
C5-CH₃~2.2Singlet3H
N1-CH₃~3.6Singlet3H
C4-H~5.3Singlet1H
-NH₂BroadSinglet2H

Note: The table contains predicted values based on the analysis of similar structures; actual experimental values may vary.

Carbon-13 NMR (¹³C-NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of neighboring atoms. The spectrum would show signals for the three methyl carbons and the three pyrazole ring carbons (C3, C4, and C5). For comparison, related aminopyrazoles have shown quaternary carbons in the range of δ 140–150 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C5-C H₃~10-15
N1-C H₃~35-40
C4~90-100
C5~140-145
C3~150-155

Note: The table contains predicted values based on general chemical shift ranges and analysis of similar structures; actual experimental values may vary.

Nitrogen-15 NMR (¹⁵N-NMR) spectroscopy is a highly effective tool for probing the electronic environment of the nitrogen atoms within the pyrazole ring and the amino group. researchgate.net Given the natural abundance of ¹⁵N is low, advanced techniques like inverse-detected ¹H-¹⁵N correlation spectra are often employed. researchgate.net The chemical shifts of the nitrogen nuclei are sensitive to tautomeric and isomeric forms. researchgate.net For pyrazole-like nitrogens, chemical shifts can range from 160 to 260 ppm, while primary aliphatic amines typically appear between 0 and 60 ppm, referenced against nitromethane. science-and-fun.de This technique is crucial for distinguishing between the N1 and N2 atoms of the pyrazole ring and the exocyclic amino nitrogen.

Aminopyrazoles can exist in different tautomeric forms, primarily the amino and imino forms. researchgate.net NMR spectroscopy is a key method to study this equilibrium. encyclopedia.pubresearchgate.net The position of the equilibrium can be influenced by factors such as solvent polarity and temperature. nih.gov While N-alkylation at the N1 position, as in this compound, significantly stabilizes the amino tautomer by preventing proton migration between the ring nitrogens, NMR studies can confirm the absence of the imino tautomer. Variable-temperature NMR experiments can be used to investigate any dynamic exchange processes, although such processes are less likely in this N-substituted compound compared to its NH-unsubstituted counterparts. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. In techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as its protonated molecular ion [M+H]⁺. For the isomeric compound N,1,3-trimethyl-1H-pyrazol-5-amine, with the same molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol , the [M+H]⁺ ion would be expected at a mass-to-charge ratio (m/z) of approximately 126.1. Analysis of the fragmentation pattern in the mass spectrum provides further evidence for the specific arrangement of the methyl groups and the amino function on the pyrazole core.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺125.1Molecular Ion
[M+H]⁺126.1Protonated Molecular Ion

Note: The table contains predicted values based on the molecular formula; actual fragmentation patterns require experimental analysis.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For pyrazole derivatives, HRMS with electrospray ionization (ESI) is a common technique used to determine the exact mass of pseudo-molecular ions, such as [M+H]⁺. researchgate.net This analysis allows for the unambiguous confirmation of the molecular formula. mdpi.com

Table 1: Representative HRMS Data for a Substituted Pyrazole Amine Derivative This table showcases typical data obtained from HRMS analysis for a related pyrazole compound, illustrating the precision of the technique.

Parameter Value Reference
Ion Type [M+H]⁺ researchgate.net
Elemental Formula C₂₂H₂₈N₃O₄S₂⁺ researchgate.net
Calculated Mass (m/z) 462.1516 researchgate.net
Measured Mass (m/z) 462.1516 researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, which is a secondary amine, the IR spectrum is expected to show characteristic absorption bands. A single, weak N-H stretching band is anticipated in the region of 3350-3310 cm⁻¹. orgchemboulder.com The absence of the dual peaks seen in primary amines (which have two N-H bonds) and the complete lack of this band in tertiary amines (which have no N-H bonds) is a key diagnostic feature. orgchemboulder.comwpmucdn.com

Additionally, C-N stretching vibrations for aliphatic amines are typically observed in the 1250–1020 cm⁻¹ range. orgchemboulder.com A broad N-H wagging absorption may also be present in the 910-665 cm⁻¹ region. orgchemboulder.com The analysis of related aminopyrazole compounds shows that N-H stretching vibrations can vary in intensity, and N-H bending vibrations may appear near 1600 cm⁻¹. wpmucdn.com

Table 2: General Infrared Absorption Ranges for Amines This table provides a summary of the expected IR absorption frequencies for different types of amines, which is applicable for the analysis of this compound.

Vibration Type Amine Type Frequency Range (cm⁻¹) Reference
N-H Stretch Primary (RNH₂) 3400-3250 (two bands) orgchemboulder.com
N-H Stretch Secondary (R₂NH) 3350-3310 (one band) orgchemboulder.com
N-H Bend Primary (RNH₂) 1650-1580 orgchemboulder.com
C-N Stretch Aliphatic 1250-1020 orgchemboulder.comlibretexts.org
C-N Stretch Aromatic 1335-1250 orgchemboulder.comlibretexts.org

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms and molecules in a solid state.

Single Crystal X-ray Diffraction

This technique has been instrumental in understanding the solid-state structure of pyrazole derivatives.

Single-crystal X-ray diffraction studies on related pyrazole compounds reveal important conformational details. For instance, in the crystal structure of N,N-bis-(3-carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline, the two pyrazole moieties adopt a transoidal conformation relative to the central aniline (B41778) ring, indicating significant flexibility in the molecule. researchgate.net In other pyrazole derivatives, the planarity of the pyrazole ring and the attached substituent groups are of key interest. For example, in some structures, the ester group is found to be nearly coplanar with the pyrazole ring. mdpi.com The conformation of the amine group is also a critical aspect; in 3-aminopyrazole (B16455), one of the amine's hydrogen atoms is positioned nearly in the plane of the ring. nih.gov

Hydrogen bonding is a dominant intermolecular force in the crystal structures of aminopyrazoles. Most pyrazoles with an available N-H group tend to self-assemble into dimers, trimers, tetramers, or infinite chains through N-H···N hydrogen bonds. nih.gov The strength and geometry of these bonds are influenced by the substituents on the pyrazole ring. nih.gov In addition to N-H···N bonds, other interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions, can play a significant role in stabilizing the crystal packing. researchgate.netnih.govrsc.org The analysis of Hirshfeld surfaces can further quantify the contributions of different intermolecular contacts. researchgate.net

Computational Chemistry and Theoretical Investigations

Computational chemistry provides profound insights into molecular behavior, complementing experimental data by predicting structures, properties, and reactivity. eurasianjournals.com For pyrazole derivatives, these methods are crucial for understanding their electronic structure, conformational possibilities, and the subtle interplay of substituents that dictate their chemical nature. eurasianjournals.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. asrjetsjournal.org DFT calculations are widely applied to pyrazole systems to investigate their geometries, spectroscopic properties, and reactivity patterns. tandfonline.comnih.gov

The three-dimensional arrangement of atoms, or conformation, is critical to a molecule's properties and interactions. For pyrazoles with flexible substituents, such as amide or ester groups, DFT calculations can predict the most stable conformers.

A study on a series of 3(5)-disubstituted 1H-pyrazoles investigated the conformational preferences of ester and amide groups relative to the pyrazole ring. nih.gov The calculations focused on the cis and trans arrangements, which are defined by the dihedral angle between the carbonyl group and the pyrazole ring. The analysis revealed that the relative stability of these conformers is influenced by intramolecular hydrogen bonds and the surrounding solvent environment. nih.gov For instance, in N-methyl 5-methyl-1H-pyrazole-3-carboxylamide, the cisoidal conformation was identified in the crystal structure, a finding supported by theoretical calculations. nih.gov

Table 1: Calculated Conformational Energy Preferences for a Model Pyrazole Carboxamide (Note: This table is illustrative, based on general findings for substituted pyrazoles, as specific data for this compound is not available.)

ConformerDihedral Angle (ψ)Relative Energy (kcal/mol) in vacuoRelative Energy (kcal/mol) in Acetonitrile
Tautomer A, cis~0°0.000.00
Tautomer A, trans~180°+1.5+1.2
Tautomer B, cis~0°+3.2+2.8
Tautomer B, trans~180°+4.1+3.5

DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. asrjetsjournal.orgmdpi.com This predictive power is invaluable for structure elucidation, especially when distinguishing between isomers or tautomers.

In a study of 1H-pyrazole-3-(N-tert-butyl)carboxamide, DFT calculations were performed to support the analysis of experimental NMR spectra. researchgate.net The calculated chemical shifts showed strong agreement with the experimental data, helping to confirm the presence of a tautomeric equilibrium in solution. researchgate.net Similarly, for a series of pyrazole-thiophene amides, computed ¹H and ¹³C NMR data manifested significant agreement with experimental results, validating the synthesized structures. mdpi.com

Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Representative Pyrazole Derivative (Note: Data is illustrative, based on findings for 1H-pyrazole-3-(N-tert-butyl)carboxamide and its tautomer.) researchgate.net

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) - Tautomer ACalculated δ (ppm) - Tautomer B
C3163.4164.1155.8
C495.196.0107.2
C5145.2146.5150.1

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. researchgate.net

DFT studies on various pyrazole derivatives consistently analyze these parameters. For example, in a theoretical investigation of 5-(4-fluorophenyl)-1H-pyrazol-3-amine, the FMOs were calculated to understand its electronic behavior. tandfonline.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.com These analyses help in understanding the reactivity and potential interaction sites of the molecule. researchgate.net

Table 3: Calculated Electronic Properties for a Series of Substituted Pyrazole Derivatives (Note: This table is illustrative, based on data from related pyrazole systems to demonstrate the application of DFT.) researchgate.net

Compound DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Derivative 1 (Electron-donating group)-5.89-1.754.14
Derivative 2 (Unsubstituted)-6.21-2.034.18
Derivative 3 (Electron-withdrawing group)-6.55-2.484.07

N-unsubstituted 1H-pyrazoles can exist as two different annular tautomers, which can be in equilibrium. nih.gov This phenomenon is critical in pyrazole chemistry, as the position of the N-H proton influences the molecule's properties and reactivity. nih.govfu-berlin.de

DFT calculations are essential for quantifying the energy differences between tautomers, predicting which form is more stable under various conditions (in vacuo, different solvents). nih.gov A comprehensive study on 3(5)-disubstituted-1H-pyrazoles used the M06-2X functional to analyze the tautomeric equilibrium. nih.gov The results showed that the preferred tautomer depends on a delicate balance of substituent effects, intramolecular hydrogen bonding, and solvent polarity. For example, for compounds with methyl and amino groups, the tautomer with the ester or amide group at position 3 was favored, whereas a nitro group favored the tautomer with the substituent at position 5. nih.gov In solution, NMR experiments often confirm the existence of a tautomeric equilibrium, consistent with the small energy differences predicted by DFT. researchgate.net

Table 4: Calculated Relative Energies of Pyrazole Tautomers in Different Environments (Data adapted from a study on methyl 5-amino-1H-pyrazole-3-carboxylate.) nih.gov

TautomerRelative Energy (kcal/mol) in vacuoRelative Energy (kcal/mol) in ChloroformRelative Energy (kcal/mol) in Water
3-COOMe / 5-NH₂0.000.000.00
5-COOMe / 3-NH₂3.332.501.13

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ) to define atoms, chemical bonds, and molecular structure. nih.gov By examining the topology of the electron density, QTAIM can characterize the nature of atomic interactions, classifying them as shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

The analysis focuses on finding critical points in the electron density. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. The properties at the BCP, such as the value of the electron density (ρ(r)) and the sign of its Laplacian (∇²ρ(r)), provide quantitative information about the bond's strength and character. While no specific QTAIM study on this compound is available, this methodology would be applied to:

Characterize all covalent bonds within the pyrazole ring and its substituents.

Identify and quantify non-covalent interactions , such as potential intramolecular hydrogen bonds.

Provide a quantitative measure of atomic charges , offering a more physically grounded alternative to other charge partitioning schemes.

This approach offers a deeper, quantitative understanding of the bonding framework that holds the molecule together.

Coordination Chemistry and Ligand Design

The pyrazole moiety is a foundational structural motif in coordination chemistry, valued for its ability to form stable complexes with a wide array of metal ions. researchgate.net The unique electronic properties and versatile binding capabilities of pyrazole derivatives, such as this compound, make them subjects of interest for designing novel ligands and functional molecular materials. chemrxiv.org The introduction of substituents onto the pyrazole ring, like the methyl and amino groups in this compound, can significantly modulate the steric and electronic properties of the resulting metal complexes, thereby influencing their stability, reactivity, and potential applications. chemrxiv.org

This compound possesses two primary potential coordination sites: the pyridine-like sp²-hybridized nitrogen atom (N2) of the pyrazole ring and the exocyclic amino group at the C3 position. This structure allows it to function as a monodentate ligand, typically coordinating through the N2 atom, which is a common binding mode for pyrazole derivatives. chemrxiv.org Alternatively, it can act as a bidentate chelating ligand, forming a stable five-membered ring by coordinating to a metal center through both the N2 and the amino nitrogen atoms. The chelating effect generally leads to the formation of highly stable metal complexes. The presence of methyl groups at the N1 and C5 positions provides steric bulk that can influence the geometry of the resulting complex and its interaction with other molecules. Pyrazole-based ligands are instrumental in the construction of various metal complexes, including those studied for applications in catalysis and materials science. smolecule.com

The synthesis of metal complexes involving pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, transition metal complexes can be prepared by mixing the pyrazole derivative with metal chlorides, nitrates, or acetates in solvents like ethanol, methanol, or dimethylformamide (DMF). chemrxiv.org The resulting complexes can be isolated as crystalline solids and characterized using a suite of spectroscopic and analytical techniques.

Key characterization methods include:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and N-H bonds of the pyrazole ring and amino group, respectively, can indicate complex formation. The appearance of new bands at lower frequencies can be attributed to metal-nitrogen (M-N) bonds.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and how it changes upon complexation. Changes in the chemical shifts of the protons and carbons near the coordination sites are indicative of metal binding. chemrxiv.org

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, which provides insight into the coordination geometry around the metal ion.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a metal complex, revealing bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net

Table 1: General Spectroscopic Data for Characterization of Pyrazole-Metal Complexes

Technique Observation Inference
FT-IR Shift in ν(C=N) and ν(N-H) frequencies Coordination of pyrazole N2 and/or amino group to the metal center.
Appearance of new bands in the far-IR region (e.g., 400-500 cm⁻¹) Formation of Metal-Nitrogen (M-N) bonds.
¹H-NMR Downfield or upfield shifts of pyrazole ring and amine protons Change in the electronic environment upon metal coordination.

| UV-Vis | Appearance of d-d transition bands | Information on the geometry of the metal complex (e.g., octahedral, tetrahedral). |

Pyrazole derivatives are known for their ability to adopt various coordination modes, leading to a rich diversity of structural topologies. chemrxiv.org While specific crystal structures for this compound complexes are not extensively detailed, the broader family of pyrazole ligands exhibits several key binding patterns:

Monodentate Coordination: The ligand binds to a single metal center through one donor atom, typically the pyridine-like N2 atom. This is one of the most common coordination modes. chemrxiv.org

Bidentate Chelation: As mentioned, ligands with an additional donor group, such as the 3-amino group in the title compound, can form a chelate ring with a single metal ion.

Bridging Coordination: Pyrazole ligands can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This bridging often occurs through the two nitrogen atoms of the pyrazole ring. researchgate.net

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, the counter-ion present, and the reaction conditions. These diverse coordination behaviors allow for the design of complexes with specific geometries and properties, from simple mononuclear structures to complex supramolecular assemblies. researchgate.net

Metal complexes featuring pyrazole-based ligands have emerged as effective catalysts in a variety of chemical transformations. nih.gov The pyrazole framework can stabilize the metal center and modulate its reactivity. While research on the catalytic activity of this compound complexes is specific, related pyrazole complexes have shown promise in several areas.

One significant area of research is in catalysis involving metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the reaction mechanism. Protic pyrazole ligands (containing an N-H bond) have been used in catalytic reactions like the dehydrogenation of formic acid for hydrogen storage. nih.gov Although the pyrazole ring in this compound is not protic (due to the N1-methyl group), the exocyclic amino group (NHCH₃) is. This protic amine functionality could potentially participate in proton transfer steps or hydrogen bonding interactions that are crucial for certain catalytic cycles, a principle demonstrated in other catalyst systems. nih.gov

Biological Activity and Medicinal Chemistry Research

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. researchgate.netnih.gov Derivatives are investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents, among others. nih.gov The biological profile of a pyrazole derivative is highly dependent on the nature and position of its substituents.

Numerous studies have highlighted the potential of pyrazole derivatives as effective antimicrobial agents. tsijournals.com The search for new antibiotics is driven by the global challenge of multidrug-resistant pathogens. Compounds from the 1,3,5-trisubstituted-1H-pyrazole class, to which this compound belongs, have been synthesized and evaluated for their activity against various pathogenic microbes.

Research on related 1,3,5-trisubstituted pyrazoles has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. tsijournals.comresearchgate.net For example, certain derivatives have shown inhibitory activity against species such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). tsijournals.com The mechanism of action is often linked to the inhibition of essential microbial enzymes, such as glucosamine-6-phosphate synthase, which is a target in antimicrobial chemotherapy. tsijournals.com Furthermore, coordination of pyrazole ligands to metal ions can sometimes enhance their antimicrobial activity compared to the free ligand. nih.gov While specific data for this compound is limited, the established antimicrobial potential of the broader pyrazole class supports its consideration in the development of new antibiotic agents. nih.gov

Table 2: Antimicrobial Screening Results for Representative 1,3,5-Trisubstituted Pyrazole Derivatives

Compound Class Test Organism Type Activity Noted
1,3,5-Trisubstituted Pyrazoles tsijournals.com Staphylococcus aureus Gram-positive Yes
Bacillus subtilis Gram-positive Yes
Escherichia coli Gram-negative Yes
Pseudomonas aeruginosa Gram-negative Yes
Candida albicans Fungus Yes
Pyrazole-Oxadiazole Derivatives researchgate.net Staphylococcus aureus Gram-positive Yes
Streptococcus pyogenes Gram-positive Yes
Escherichia coli Gram-negative Yes

Note: This table summarizes findings for the general class of substituted pyrazoles to indicate potential areas of efficacy for related compounds; it does not represent data for this compound itself.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research Data

Despite a structured inquiry into the advanced research applications of the chemical compound this compound, a comprehensive review of publicly accessible scientific literature and databases has yielded insufficient specific data to fully construct a detailed profile according to the requested advanced research applications.

While the pyrazole scaffold is a well-recognized pharmacophore in drug discovery, leading to a wide array of compounds with diverse biological activities, specific research detailing the anti-inflammatory, anticancer, and other biological effects of this compound remains limited in the public domain. The following sections outline the intended areas of investigation, highlighting the current lack of specific findings for this particular compound.

Advanced Research Applications

Applications in Advanced Materials Research

The unique photophysical and electronic properties of the pyrazole nucleus have led to its exploration in the field of advanced materials. nih.gov Derivatives are being investigated for applications ranging from organic electronics to chemical sensors, leveraging their stability, synthetic versatility, and ability to participate in charge-transfer processes. nih.gov

Pyrazole derivatives, particularly pyrazolines, are being investigated for their potential use in organic electronic devices due to their intriguing photophysical properties. researchgate.net Certain pyrazoline-based materials exhibit excellent luminescent properties and can function as both hole-transporting layers (HTL) and emissive layers (EML) in Organic Light-Emitting Diodes (OLEDs). researchgate.net The nitrogen atoms within the pyrazoline ring facilitate electron transfer, while the extended π-conjugation in appropriately substituted derivatives leads to bright luminescence. researchgate.net

Furthermore, pyrazole-derived ligands are extensively used in coordination chemistry to create transition metal complexes. researchgate.net These complexes can form polynuclear systems where the pyrazolate ligand bridges multiple metal centers. uninsubria.it The resulting structures can possess unique electronic and magnetic properties, making them candidates for molecular conductors and other advanced semiconductor applications. The ability to tune these properties by modifying the pyrazole ligand or the metal center is an area of active research.

Solvatochromism is a phenomenon where the color of a substance, specifically its absorption or emission spectrum, changes with the polarity of the solvent it is dissolved in. This property is highly valuable for developing chemical sensors, molecular probes, and materials for non-linear optics. Several classes of pyrazole derivatives have been shown to exhibit significant solvatochromic behavior.

For example, studies on furo[2,3-b]pyrazole cyanine dyes have demonstrated their solvatochromic properties when their electronic absorption spectra were recorded in various pure solvents of differing polarities, such as water, ethanol, and chloroform. bosaljournals.comosf.io Similarly, novel disazo dyes containing pyrazole and thiopyrimidine moieties show a pH-dependent tautomeric shift, indicating sensitivity to the surrounding chemical environment. doi.org Push-pull pyrazoline derivatives, where the pyrazole ring is part of a system with electron-donating and electron-withdrawing groups, can act as effective and sensitive solvent polarity indicators, showing large spectral shifts. acs.org This behavior is attributed to changes in the dipole moment of the molecule between its ground and excited states, which is influenced by interactions with solvent molecules. pku.edu.cn

Pyrazole Dye ClassSolvents StudiedObserved Property
Furo[2,3-b]pyrazole cyanine dyesWater, D.M.F, Ethanol, Chloroform, CCl4, DioxaneChanges in electronic absorption spectra with solvent polarity. bosaljournals.comosf.io
Pyrazole-thiopyrimidine disazo dyesVarious solvents and pH conditionspH-dependent tautomeric shifts observed in UV-Vis spectra. doi.org
Push-pull Pyrazoline derivativesVarious organic solventsLarge spectral shifts sensitive to solvent polarity. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,1,5-Trimethyl-1H-pyrazol-3-amine, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters under acidic conditions. For example, pyrazole cores are constructed via [3+2] cycloaddition reactions, followed by selective methylation using methyl iodide or dimethyl sulfate .
  • Validation : Purity is assessed via HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., absence of unreacted amine protons at δ 2.8–3.2 ppm). Crystallization from ethanol or acetonitrile improves yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at N1, N5; pyrazole ring protons at δ 6.1–6.5 ppm) .
  • X-ray diffraction : Single-crystal X-ray analysis (e.g., SHELXL refinement) resolves bond lengths (C–N: ~1.33–1.37 Å) and dihedral angles (pyrazole ring planarity <5°) .
  • IR : N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1550–1600 cm⁻¹) confirm amine and heterocyclic moieties .

Advanced Research Questions

Q. How do tautomeric equilibria influence the reactivity of this compound?

  • Analysis : Pyrazole derivatives exhibit annular tautomerism (e.g., 1H- vs. 2H- forms). Computational studies (DFT at B3LYP/6-311+G**) predict energy differences (<5 kcal/mol) between tautomers, favoring the 1H-form due to electron-donor methyl groups stabilizing the N1 position .
  • Implications : Tautomerism affects ligand-metal coordination (e.g., preference for N3 in Pd(II) complexes) and biological activity (e.g., enzyme inhibition via H-bonding at specific tautomers) .

Q. What role do hydrogen-bonding networks play in its supramolecular assembly?

  • Graph Set Analysis : N–H···N hydrogen bonds (2.8–3.0 Å) form R₂²(8) motifs, creating 2D sheets parallel to the (100) plane. Weak C–H···π interactions (3.3–3.5 Å) stabilize stacking .
  • Crystallographic Data :

Interaction TypeDistance (Å)Angle (°)Graph Set
N–H···N2.85165R₂²(8)
C–H···π3.42145-

Q. How can computational methods predict its pharmacological potential?

  • Docking Studies : Molecular docking (AutoDock Vina) into enzyme active sites (e.g., COX-2 or kinases) identifies binding poses with ∆G < −8 kcal/mol. Key interactions include:

  • π-π stacking with phenylalanine residues.
  • H-bonding between the pyrazole amine and catalytic aspartate .
    • MD Simulations : RMSD (<2 Å over 100 ns) confirms complex stability, while MM-PBSA calculates binding free energies (−10 to −15 kcal/mol) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activities across studies?

  • Approach :

Batch Analysis : Compare purity (HPLC/MS) and stereochemical consistency (CD spectroscopy) of test compounds .

Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and inhibitor concentrations (IC₅₀ variability ±10%) .

Meta-Analysis : Use QSAR models to correlate substituent effects (e.g., trifluoromethyl groups enhance bioactivity by 20–30%) .

Methodological Recommendations

  • Synthesis : Optimize methyl group introduction via phase-transfer catalysis (e.g., tetrabutylammonium bromide) to minimize side products .
  • Crystallography : Use SHELXTL for high-resolution refinement (R₁ < 0.05) and ORTEP-3 for visualizing anisotropic displacement ellipsoids .
  • Computational Workflows : Combine Gaussian (DFT) for tautomerism and GROMACS (MD) for protein-ligand dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.